3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a complex organic compound known for its unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various neurological processes, making this compound a valuable target for research in neuropharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane typically involves the alkylation of N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine with appropriate bromoalkyltetrahydropyran intermediates. This is followed by a ring-opening and aminocyclization sequence . The enantioselective synthesis can be achieved using imines derived from (+)- and (-)-2-hydroxy-3-pinanone, resulting in high enantiomeric excess (>99.5% ee) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .
Scientific Research Applications
3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The compound exerts its effects primarily by binding to nicotinic acetylcholine receptors (nAChRs). These receptors are ion channels that, when activated, allow the flow of ions across cell membranes, leading to various cellular responses. The binding of 3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane to nAChRs can modulate their activity, influencing neurotransmission and other neurological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane
- 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane
- 8-Oxabicyclo[3.2.1]octane
Uniqueness
3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is unique due to its specific bicyclic structure and its high affinity for the alpha4beta2 and alpha7 subtypes of nAChRs. This selectivity makes it a valuable compound for studying the pharmacology of these receptors and developing targeted therapies .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C12H16N2O/c1-2-11(8-13-5-1)15-12-6-9-3-4-10(7-12)14-9/h1-2,5,8-10,12,14H,3-4,6-7H2 |
InChI Key |
ULEPSAODLCYTMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=CN=CC=C3 |
Origin of Product |
United States |
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